mPEG17-NH2, or methoxy polyethylene glycol with a molecular weight of approximately 17 kilodaltons, is a type of polyethylene glycol derivative that features an amino group. It is primarily used in bioconjugation and drug delivery systems due to its biocompatibility and ability to enhance the solubility and stability of therapeutic agents. The presence of the amino group allows for further functionalization, making it a versatile compound in various scientific applications.
Methoxy polyethylene glycol is commonly synthesized from ethylene oxide through polymerization processes. The amino-terminated variant is produced by introducing an amino group at one end of the polymer chain. This modification enhances its reactivity and potential for conjugation with other biomolecules.
mPEG17-NH2 falls under the classification of polymers, specifically as a polyether. It is categorized as a hydrophilic polymer due to its high solubility in water, which is a critical property for its applications in biological systems.
The synthesis of mPEG17-NH2 typically involves two main steps:
The polymerization reaction typically occurs under controlled temperature and pressure conditions to ensure a high degree of polymerization and desired molecular weight. The amination step often requires specific catalysts or conditions (e.g., elevated temperatures) to facilitate the reaction effectively.
The molecular structure of mPEG17-NH2 consists of a linear chain of repeating ethylene glycol units terminated by an amino group on one end and a methoxy group on the other. The general formula can be represented as:
mPEG17-NH2 participates in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as pH adjustments, temperature control, and the presence of catalysts to achieve optimal yields and product purity.
The mechanism of action for mPEG17-NH2 primarily revolves around its ability to modify surfaces and enhance biocompatibility in drug delivery systems. When conjugated with drugs or therapeutic agents, it forms a protective layer that prevents degradation and enhances solubility in biological fluids.
Studies have shown that mPEG derivatives can significantly improve the pharmacokinetics of drugs by reducing clearance rates and increasing circulation time in the bloodstream. This results in enhanced therapeutic efficacy and reduced side effects.
Relevant studies indicate that mPEG derivatives maintain their properties under physiological conditions, making them suitable for biomedical applications.
mPEG17-NH2 has numerous scientific uses, including:
mPEG₁₇-NH₂ (methoxy polyethylene glycol amine, MW ≈ 17 kDa) is a heterobifunctional polyether polymer with systematic IUPAC name:2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine [1] . Its molecular formula is C₃₅H₇₃NO₁₇ (MW: 779.9 g/mol for the monomeric unit), though its polymeric nature gives an average molecular weight of ~17,000 g/mol [1] . The "17" denotes 17 ethylene oxide (EO) units, but commercial preparations typically contain 385 EO repeats to achieve the 17 kDa target mass [1].
This molecule features:
Table 1: Molecular Taxonomy of PEG Derivatives
Feature | mPEG₁₇-NH₂ | Standard mPEG-OH |
---|---|---|
Terminal Group | -NH₂ (amine) | -OH (hydroxyl) |
Molecular Weight | 17 kDa (±5%) | Variable |
Polydispersity Index | 1.05–1.10 | >1.2 (unpurified) |
Water Solubility | >100 mg/mL | >100 mg/mL |
Key Reactivity | Nucleophilic addition | Low reactivity |
PEG derivatives evolved from non-functionalized polymers (first-generation, 1970s) to heterobifunctional tools enabling precision bioconjugation. Key milestones:
The terminal amine group’s reactivity stems from its nucleophilicity and pH-dependent protonation:
Table 2: Reaction Kinetics of mPEG₁₇-NH₂
Reaction Type | Optimal pH | Yield (%) | Applications |
---|---|---|---|
EDC/NHS amidation | 7.5–8.5 | 75–80 | Protein-PEG conjugates |
Reductive amination | 6.0–7.0 | 85–90 | Site-specific PEGylation |
Epoxide opening | 9.0–10.0 | 70–75 | Polymer cross-linking |
Nanocarrier Functionalization
mPEG₁₇-NH₂ modifies nanocarrier surfaces to enhance stealth and targeting:
Table 3: mPEG₁₇-NH₂ in Nanocarrier Systems
Nanocarrier Type | Conjugation Target | Functional Outcome | |
---|---|---|---|
Polymeric micelles | Doxorubicin-loaded cores | 2.5× improved cell adhesion | |
Liposomes | Cationic lipid bilayers | 20% higher DNA complexation efficiency | |
Gold nanoparticles | Antibody fragments | Enhanced photodynamic therapy of lung cancer | |
PROTACs | E3 ligase ligands | Solubility enhancement of degraders | [7] [9] |
Protein PEGylation
Emergent Applications
Table 4: Protein-PEG Conjugates Using mPEG₁₇-NH₂
Protein | Conjugation Site | Therapeutic Benefit |
---|---|---|
Asparaginase | Lysine residues | 30% extended half-life in clinical trials |
Granulocyte colony-stimulating factor (G-CSF) | N-terminus | Improved neutropenia treatment |
Interferon-α | Surface lysines | Reduced immunogenicity |
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4